molecular formula C13H15NO2 B13154385 1-(4-Acetylphenyl)piperidin-2-one

1-(4-Acetylphenyl)piperidin-2-one

Cat. No.: B13154385
M. Wt: 217.26 g/mol
InChI Key: GTJQQHXVUUSXHH-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of an acetyl group attached to the phenyl ring, which is further connected to a piperidin-2-one moiety. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications .

Preparation Methods

The synthesis of 1-(4-Acetylphenyl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-acetylphenyl bromide with piperidin-2-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods often involve multi-step processes that include the preparation of intermediates followed by their conversion to the target compound under controlled conditions .

Chemical Reactions Analysis

1-(4-Acetylphenyl)piperidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. .

Scientific Research Applications

1-(4-Acetylphenyl)piperidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic applications in treating diseases such as Alzheimer’s and Parkinson’s.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Acetylphenyl)piperidin-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-(4-acetylphenyl)piperidin-2-one

InChI

InChI=1S/C13H15NO2/c1-10(15)11-5-7-12(8-6-11)14-9-3-2-4-13(14)16/h5-8H,2-4,9H2,1H3

InChI Key

GTJQQHXVUUSXHH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCCCC2=O

Origin of Product

United States

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